molecular formula C13H17BrO3 B6167957 methyl 4-[(5-bromopentyl)oxy]benzoate CAS No. 158771-47-2

methyl 4-[(5-bromopentyl)oxy]benzoate

Cat. No.: B6167957
CAS No.: 158771-47-2
M. Wt: 301.18 g/mol
InChI Key: IZESMFHWBSRQFQ-UHFFFAOYSA-N
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Description

Methyl 4-[(5-bromopentyl)oxy]benzoate is an organic compound with the molecular formula C13H17BrO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by a 5-bromopentyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-bromopentyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 4-hydroxybenzoate is then reacted with 5-bromopentanol under basic conditions, often using a base like potassium carbonate, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-bromopentyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(5-bromopentyl)oxy]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(5-bromopentyl)oxy]benzoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the benzylic position is oxidized to form carboxylic acids or ketones .

Comparison with Similar Compounds

Methyl 4-[(5-bromopentyl)oxy]benzoate can be compared with other similar compounds, such as:

Properties

CAS No.

158771-47-2

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

methyl 4-(5-bromopentoxy)benzoate

InChI

InChI=1S/C13H17BrO3/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8H,2-4,9-10H2,1H3

InChI Key

IZESMFHWBSRQFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCCCBr

Purity

95

Origin of Product

United States

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